3-(5-methyl-1H-imidazol-1-yl)propan-1-amine physicochemical properties
3-(5-methyl-1H-imidazol-1-yl)propan-1-amine physicochemical properties
An In-Depth Technical Guide to the Physicochemical Properties of 3-(5-methyl-1H-imidazol-1-yl)propan-1-amine
Abstract
This technical guide provides a comprehensive examination of the core physicochemical properties of 3-(5-methyl-1H-imidazol-1-yl)propan-1-amine. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data summary. It synthesizes foundational chemical principles with actionable, field-proven experimental protocols for property determination. We delve into the causality behind these properties, explaining their critical impact on molecular behavior in biological systems and their implications for drug discovery and development. The guide details standardized methodologies for determining pKa, lipophilicity (logP), and structural integrity, ensuring a self-validating framework for laboratory investigation. By contextualizing quantitative data with expert insights, this document serves as an essential resource for the rational design and characterization of novel small molecules incorporating the 5-methyl-1H-imidazole-1-propanamine scaffold.
Compound Identification and Structural Framework
The precise identification and structural confirmation of a compound are the foundational first steps in any research endeavor. 3-(5-methyl-1H-imidazol-1-yl)propan-1-amine is a heterocyclic amine featuring a substituted imidazole ring linked to a flexible propyl-amine chain. This unique combination of a weakly basic aromatic heterocycle and a more basic primary aliphatic amine imparts distinct physicochemical characteristics crucial for its application as a molecular building block.
| Property | Value | Source |
| IUPAC Name | 3-(5-methyl-1H-imidazol-1-yl)propan-1-amine | - |
| CAS Number | 279236-77-0 | [1] |
| Molecular Formula | C₇H₁₃N₃ | - |
| Molecular Weight | 139.20 g/mol | Calculated |
| Chemical Structure | ![]() | - |
Core Physicochemical Properties: A Drug Discovery Perspective
The journey of a small molecule from a laboratory curiosity to a therapeutic agent is fundamentally governed by its physicochemical properties.[2] These parameters dictate its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing efficacy and safety.[3][4] While extensive experimental data for this specific molecule is not widely published, we can infer its likely characteristics based on its structure and provide a framework for their empirical determination.
Table 2: Summary of Key Physicochemical Properties
| Parameter | Predicted/Computed Value | Significance in Drug Development |
| pKa₁ (Primary Amine) | ~9.5 - 10.5 | Governs charge state and solubility in the acidic environment of the stomach and upper intestine. A high pKa ensures the molecule is predominantly protonated, enhancing aqueous solubility but potentially limiting passive diffusion across membranes. |
| pKa₂ (Imidazole Ring) | ~6.5 - 7.5 | The imidazole ring's pKa is near physiological pH, meaning small pH shifts can significantly alter its protonation state. This can be critical for target engagement, as it can switch between being a hydrogen bond donor and acceptor. |
| logP (Lipophilicity) | -0.2 to 0.5 | This parameter is a primary indicator of a molecule's ability to partition between aqueous and lipid environments, affecting membrane permeability, plasma protein binding, and metabolic stability. Values in this range suggest a hydrophilic character, consistent with good aqueous solubility but potentially limited passive permeability.[3] |
| Aqueous Solubility | High (especially as a salt) | Essential for formulation and achieving sufficient concentration for systemic exposure after administration.[5] The presence of two basic nitrogens makes it highly amenable to forming soluble hydrochloride salts. |
| Hydrogen Bond Donors | 2 (Amine -NH₂, Imidazole N-H) | Influences target binding and solubility.[3] |
| Hydrogen Bond Acceptors | 2 (Imidazole Nitrogens) | Affects solubility and interactions with biological targets.[3] |
Experimental Determination of Physicochemical Properties
The following sections provide detailed, self-validating protocols for the experimental determination of the most critical physicochemical properties. The rationale behind key steps is explained to provide a deeper understanding of the methodology.
Workflow for Physicochemical Characterization
A systematic approach is essential for the comprehensive characterization of a new chemical entity. The following workflow ensures that data is collected logically, with each step informing the next.
Caption: General workflow for physicochemical characterization.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is arguably the most critical physicochemical parameter, as it defines the charge state of a molecule at a given pH.[6] Potentiometric titration is a robust and direct method for its determination.[7][8]
Caption: Experimental workflow for pKa determination.
Step-by-Step Protocol:
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Solution Preparation: Accurately weigh ~14 mg of 3-(5-methyl-1H-imidazol-1-yl)propan-1-amine and dissolve it in 100 mL of an ionic strength-adjusted aqueous solution (e.g., 0.15 M KCl) to create a ~1 mM solution.
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Scientist's Note: Using an electrolyte like KCl maintains a constant ionic strength throughout the titration, which is crucial for accurate pKa determination as it minimizes variations in activity coefficients.[6]
-
-
pH Electrode Calibration: Calibrate a high-quality pH electrode using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01).
-
Initial Acidification: Place the analyte solution in a jacketed beaker maintained at 25°C and begin stirring. Add a standardized strong acid (e.g., 0.1 M HCl) dropwise until the pH is below 2. This ensures both the primary amine and the imidazole nitrogen are fully protonated.
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Titration: Begin titrating the acidified solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise increments (e.g., 0.05 mL). Record the pH value after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added. The resulting titration curve will show two distinct inflection points, corresponding to the deprotonation of the two basic centers.
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pKa Calculation: The pKa is the pH at the half-equivalence point. The first half-equivalence point (lower pKa, corresponding to the imidazole ring) and the second half-equivalence point (higher pKa, corresponding to the primary amine) are located on the plateaus between the inflection points. These can be determined precisely from the first derivative of the titration curve.
Determination of logP by Shake-Flask Method
The n-octanol/water partition coefficient (logP) is the gold standard for measuring a compound's lipophilicity.[9] The shake-flask method, while time-consuming, remains the most reliable technique.[7][9]
Caption: Workflow for logP determination by the shake-flask method.
Step-by-Step Protocol:
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Phase Preparation: Vigorously shake equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) for 24 hours to ensure mutual saturation. Allow the layers to separate completely.
-
Scientist's Note: Pre-saturation is critical to prevent volume changes during the experiment, which would alter the concentration and lead to inaccurate results. The choice of pH 7.4 is to measure the partition coefficient (logD) relevant to physiological conditions.
-
-
Sample Preparation: Prepare a stock solution of the compound in the pre-saturated aqueous buffer at a concentration that can be accurately measured by a suitable analytical method (e.g., HPLC-UV).
-
Partitioning: In a separation funnel, combine a known volume of the pre-saturated n-octanol (e.g., 10 mL) and a known volume of the analyte-containing aqueous buffer (e.g., 10 mL).
-
Equilibration: Shake the funnel vigorously for at least one hour to allow the compound to partition between the two phases and reach equilibrium.[10]
-
Phase Separation: Allow the mixture to stand until the layers have clearly separated. To ensure complete separation, centrifuge the mixture.
-
Quantification: Carefully withdraw a sample from both the n-octanol and aqueous layers. Determine the concentration of the compound in each sample using a validated HPLC-UV method.
-
Calculation: The logP is calculated using the formula: LogP = log₁₀ (Concentration in n-octanol / Concentration in aqueous buffer).[9]
Structural Characterization by Spectroscopic Methods
Unambiguous structural confirmation relies on a combination of spectroscopic techniques, each providing a unique piece of the structural puzzle.[11][12]
-
¹H NMR (Proton Nuclear Magnetic Resonance): Provides detailed information about the hydrogen framework. For 3-(5-methyl-1H-imidazol-1-yl)propan-1-amine, one would expect to see:
-
Singlets for the two non-equivalent protons on the imidazole ring.
-
A singlet for the methyl group protons attached to the imidazole ring.
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Multiplets corresponding to the three methylene (-CH₂-) groups of the propyl chain.
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A broad singlet for the primary amine (-NH₂) protons, which may exchange with solvent.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Reveals the carbon skeleton of the molecule. Distinct signals would be expected for each of the seven carbon atoms in their unique chemical environments.
-
IR (Infrared) Spectroscopy: Identifies the functional groups present.[13] Key expected absorption bands include:
-
N-H stretching vibrations for the primary amine.
-
C-H stretching for the aromatic imidazole ring and the aliphatic propyl chain.
-
C=N and C=C stretching within the imidazole ring.
-
-
MS (Mass Spectrometry): Determines the molecular weight and can provide structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition (C₇H₁₃N₃).[14]
Conclusion
3-(5-methyl-1H-imidazol-1-yl)propan-1-amine is a compound with physicochemical properties that suggest its utility as a hydrophilic building block in medicinal chemistry. Its two basic centers provide handles for modulating solubility and charge state, while its overall profile indicates good "drug-likeness" according to general guidelines like the Rule of Five.[3][15] The true value of this molecule, however, can only be unlocked through rigorous experimental characterization. The protocols and workflows detailed in this guide provide the necessary framework for researchers to generate high-quality, reliable data, enabling informed decisions in the complex process of drug discovery and development.
References
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Gherman, A. M., & Muntean, D. L. (2019). Experimental determination of the logP using the spectrophotometric method. Farmacia, 67(5), 894-897. [Link]
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PubChem. (n.d.). 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine. National Center for Biotechnology Information. [Link]
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